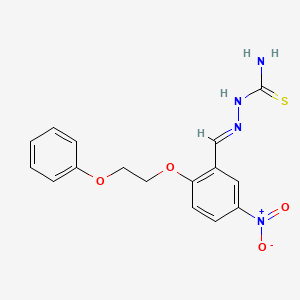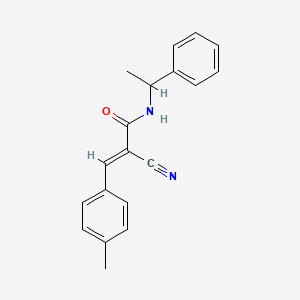
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide, also known as CPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. CPEA belongs to the class of acrylamide derivatives and has a molecular weight of 329.4 g/mol.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation. This compound has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, as well as inhibits the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, this compound has been found to have antioxidant and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has several advantages as a research tool, including its potent antitumor activity, ability to induce cell cycle arrest and apoptosis, and inhibition of pro-inflammatory cytokines and chemokines. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several future directions for the research on 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide. One direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Further studies are also needed to investigate the in vivo pharmacokinetics and toxicity of this compound, which will be important for its potential applications in drug development. Overall, this compound has significant potential as a research tool and as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the reaction of 4-methylacetophenone, benzylamine, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product through a Michael addition reaction. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been investigated for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. This compound has also been investigated for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-10-16(11-9-14)12-18(13-20)19(22)21-15(2)17-6-4-3-5-7-17/h3-12,15H,1-2H3,(H,21,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHYFCGXOFSAR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)

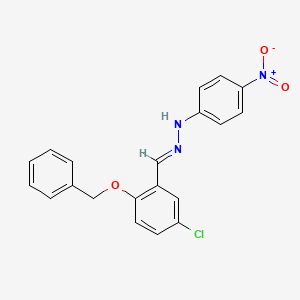
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)
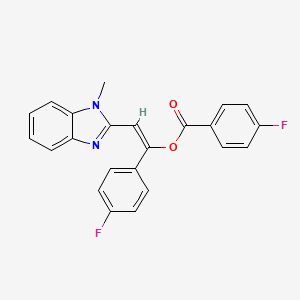
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
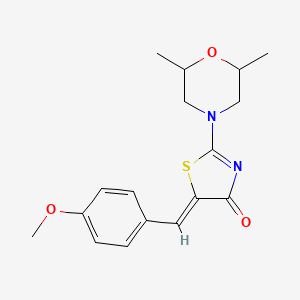
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
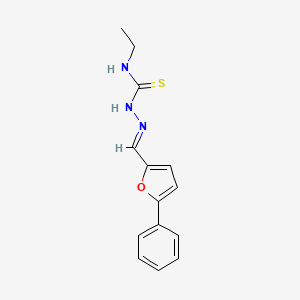
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
